molecular formula C13H22N2O3 B8110406 2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)-1-(pyrrolidin-1-yl)ethanone

2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B8110406
M. Wt: 254.33 g/mol
InChI Key: CFQTWIXARRJFEW-DMDPSCGWSA-N
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Description

2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule. It’s characterized by its unique structure comprising a pyrrolidine ring, an oxazin ring, and several chiral centers, making it significant in synthetic chemistry and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, incorporating chiral catalysts and specific reagents. Common starting materials include substituted cyclopentanones and amino alcohols. Reaction conditions may involve controlled temperatures, specific solvents like dichloromethane, and the use of protective groups to ensure selectivity.

Industrial Production Methods

On an industrial scale, this compound can be synthesized in large batches using automated reactors that allow precise control over reaction parameters. Advanced purification techniques such as column chromatography or crystallization are employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions to form various oxidized derivatives.

  • Reduction: : Can be reduced using reagents such as sodium borohydride to form alcohols.

  • Substitution: : The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to diverse functionalized derivatives.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or PCC.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Alkyl halides or sulfonates under basic conditions.

Major Products

  • Oxidation: : Leads to ketone or aldehyde derivatives.

  • Reduction: : Forms alcohols.

  • Substitution: : Generates a variety of substituted pyrrolidine compounds.

Scientific Research Applications

2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)-1-(pyrrolidin-1-yl)ethanone finds applications across multiple fields:

  • Chemistry: : Used as an intermediate in organic synthesis and as a chiral auxiliary.

  • Biology: : Serves as a tool in studying enzyme mechanisms and protein interactions.

  • Medicine: : Investigated for its potential pharmacological properties, including antiviral and anticancer activities.

  • Industry: : Utilized in the synthesis of complex molecules for agrochemicals and pharmaceuticals.

Mechanism of Action

This compound’s mechanism of action involves binding to specific molecular targets, altering their activity. It may inhibit or activate enzymes, interact with nucleic acids, or disrupt cell membranes. Pathways affected often include signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Comparison

  • Structure: : Unlike many similar compounds, it possesses a unique combination of an oxazin ring and a pyrrolidine ring.

  • Reactivity: : Shows distinct reactivity due to its multiple chiral centers and functional groups.

  • Applications: : Broader application spectrum in both chemistry and biology compared to similar compounds.

List of Similar Compounds

  • Pyrrolidine derivatives

  • Oxazine derivatives

  • 1-(pyrrolidin-1-yl)ethanone analogs

This should give you a comprehensive look at 2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)-1-(pyrrolidin-1-yl)ethanone

Properties

IUPAC Name

2-[[(4aS,7R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-7-yl]oxy]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c16-12(15-6-1-2-7-15)9-18-11-4-3-10-13(11)17-8-5-14-10/h10-11,13-14H,1-9H2/t10-,11+,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQTWIXARRJFEW-DMDPSCGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2CCC3C2OCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)CO[C@@H]2CC[C@H]3[C@H]2OCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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